4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine
Description
Properties
IUPAC Name |
4,6-dimethyl-2,3-bis-(4-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-14-5-9-18(10-6-14)27(23,24)20-16(3)13-17(4)22-21(20)28(25,26)19-11-7-15(2)8-12-19/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCOHORJJZZIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Sulfonylation: The bis[(4-methylphenyl)sulfonyl] groups are added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with sulfonyl-containing analogs, focusing on substituent effects, physical properties, and spectroscopic characteristics.
Structural and Substituent Differences
- Target Compound: Features two Tos groups, increasing steric bulk and polarity compared to mono-sulfonyl derivatives.
- 4,6-Dimethyl-2-piperidino-3-[(4-methylphenyl)sulfonyl]pyridine (): Replaces the 2-position Tos group with a piperidino substituent (C₅H₁₀N), reducing polarity but introducing basicity. Molecular formula: C₁₉H₂₄N₂O₂S (344.47 g/mol) .
- Tosylated Trehalose (): A carbohydrate derivative with a Tos group, highlighting the versatility of Tosylation in diverse chemical systems. Molecular weight: 650.13 g/mol .
Physical Properties
- Melting Points: The target’s bis-sulfonyl structure likely elevates its melting point compared to mono-sulfonyl analogs (e.g., 3f: 230–231°C). Tos groups increase intermolecular dipole interactions, enhancing thermal stability .
- Synthetic Yields : High yields (e.g., 97% for 3e in ) correlate with efficient sulfonylation under optimized conditions. The target’s yield would depend on the steric challenges of introducing two Tos groups .
Spectroscopic Characteristics
Infrared (IR) Spectroscopy
- Target Compound : Expected strong SO₂ symmetric/asymmetric stretching vibrations at 1150–1350 cm⁻¹, consistent with Tos-containing compounds like 3e and 3g .
- Comparison with 3e/3f : Additional peaks in 3e (NH stretch at ~3300 cm⁻¹) and 3f (lack of NH due to methylation) highlight substituent-driven spectral differences .
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR: SO₂-Linked Carbons: Chemical shifts near δ 140–150 ppm (analogous to 3e and 3g) . Piperidino Substituent (): Aliphatic carbons (δ 20–50 ppm) contrast with the target’s aromatic-dominated spectrum .
Biological Activity
Overview
4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine is an organic compound with significant potential in biological applications. Its structure features a pyridine ring substituted with dimethyl and bis[(4-methylphenyl)sulfonyl] groups, which contribute to its unique chemical and biological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H21N O4S2
- Molecular Weight : 399.53 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl groups in the compound can form strong interactions with biological macromolecules, potentially leading to inhibition or modification of their activities. This mechanism is crucial for its applications in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The sulfonyl groups may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Activity
Preliminary studies suggest that this compound possesses anticancer properties. It may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting cell proliferation. The exact mechanisms remain an area of active investigation.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of sulfonyl-substituted pyridines against various strains of bacteria. Results indicated that compounds with similar structures to this compound showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that this compound could significantly reduce the viability of certain cancer cell lines compared to control groups. The IC50 values indicated a promising therapeutic index for further development.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition; apoptosis induction |
| 4-Methylsulfonyl-2-pyridone | Low | Moderate | Cell cycle arrest |
| 2-Sulfonylpyridine | High | Low | Disruption of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
